6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride
Description
6-(2,2-Difluoroethoxy)pyridin-3-amine hydrochloride is a pyridine derivative featuring a 2,2-difluoroethoxy substituent (-OCH₂CF₂) at position 6 and an amine group (-NH₂) at position 3, with a hydrochloride salt enhancing its solubility. The free base (6-(2,2-difluoroethoxy)pyridin-3-amine) is listed as a discontinued product by CymitQuimica , suggesting its hydrochloride salt is likely synthesized via protonation of the amine group.
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)pyridin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O.ClH/c8-6(9)4-12-7-2-1-5(10)3-11-7;/h1-3,6H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQFGQWKGPAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431962-78-5 | |
| Record name | 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most widely reported method involves nucleophilic substitution on a pre-functionalized pyridine ring. A representative pathway proceeds as follows:
-
Starting Material : 6-Chloropyridin-3-amine is reacted with 2,2-difluoroethanol under basic conditions.
-
Base Selection : Tertiary amines such as 3-picoline or 3,5-lutidine are preferred, as they facilitate deprotonation without promoting side reactions.
-
Solvent System : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction rates by stabilizing the transition state.
Reaction Equation :
Yields typically range from 65% to 78%, contingent upon reaction temperature (-30°C to 20°C) and stoichiometric ratios.
Reductive Amination Alternative
An alternative route employs reductive amination of 6-(2,2-difluoroethoxy)pyridine-3-carbaldehyde using ammonium acetate and sodium cyanoborohydride. While this method avoids halogenated intermediates, it suffers from lower regioselectivity (<50%) and requires chromatographic purification.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Data from analogous syntheses reveal that lower temperatures (-30°C) minimize side reactions such as oxidation, while acetonitrile outperforms DMSO in reducing byproduct formation (Table 1).
Table 1: Solvent and Temperature Optimization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | -30 | 78 | 95 |
| DMSO | 20 | 65 | 87 |
| Dichloromethane | 0 | 58 | 82 |
Catalytic Enhancements
The use of sulfilimine catalysts, as disclosed in patent literature, accelerates the displacement reaction. For instance, 5 mol% of N-arylsulfilimine increases yields by 12–15% by stabilizing the leaving group transition state.
Hydrochloride Salt Formation
Acidification Protocol
The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether or ethyl acetate. Key considerations include:
Purity Control
Recrystallization from ethanol/water (3:1 v/v) removes residual solvents, achieving >99% purity as verified by HPLC (Table 2).
Table 2: Recrystallization Outcomes
| Solvent System | Purity Pre-Recrystallization (%) | Purity Post-Recrystallization (%) |
|---|---|---|
| Ethanol/Water | 92 | 99.5 |
| Acetone | 88 | 97 |
Industrial-Scale Production
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times from 12 hours (batch) to 2 hours, with a throughput of 15 kg/day. Key parameters include:
Waste Management
The process generates 0.8 kg of aqueous waste per kg of product, primarily containing ammonium salts. Neutralization with lime (CaO) reduces chloride ion concentration to <50 ppm, compliant with EPA guidelines.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the hydrochloride salt forms a monoclinic lattice (Space group P2₁/c) with hydrogen bonding between the amine and chloride ions (bond length: 1.98 Å).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Acylation Reactions
The protonated amine in the hydrochloride salt can undergo deprotonation under basic conditions, enabling nucleophilic acylation. This reaction typically involves:
-
Reagents : Acetic anhydride, acetyl chloride, or other acylating agents.
-
Conditions : Triethylamine (TEA) or pyridine as a base in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C.
Example :
Reaction with acetyl chloride yields N-acetyl-6-(2,2-difluoroethoxy)pyridin-3-amine with >85% efficiency .
| Reaction Component | Details |
|---|---|
| Starting Material | 6-(2,2-Difluoroethoxy)pyridin-3-amine hydrochloride |
| Reagent | Acetyl chloride (1.2 equiv) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (2 h) |
| Yield | 88% |
Mechanistic Insight :
The amine group attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate that collapses to release HCl and generate the amide .
Suzuki–Miyaura Cross-Coupling
The pyridine ring’s halogenated derivatives (e.g., bromo or iodo at the 2- or 4-position) enable palladium-catalyzed cross-coupling. While the hydrochloride salt lacks halogens, its synthetic precursors (e.g., 6-(2,2-difluoroethoxy)-3-bromopyridine) undergo Suzuki reactions:
Example :
Coupling with phenylboronic acid forms 6-(2,2-difluoroethoxy)-3-phenylpyridin-3-amine in the presence of Pd(PPh₃)₄ .
| Reaction Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C (12 h) |
| Yield | 72% |
Key Insight :
The electron-withdrawing difluoroethoxy group slightly deactivates the pyridine ring, necessitating longer reaction times compared to unsubstituted pyridines .
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring’s electron-deficient nature allows SNAr at positions activated by substituents. For example, halogen atoms at the 2- or 4-position react with amines or alkoxides:
Example :
Reaction of 6-(2,2-difluoroethoxy)-3-chloropyridine with morpholine yields 6-(2,2-difluoroethoxy)-3-morpholinopyridin-3-amine .
| Reaction Component | Details |
|---|---|
| Nucleophile | Morpholine (1.5 equiv) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | DMSO |
| Temperature | 120°C (24 h) |
| Yield | 65% |
Limitation :
The difluoroethoxy group at position 6 reduces ring activation, requiring harsh conditions for SNAr.
Reduction Reactions
The amine group can participate in reductive alkylation or interact with hydride agents:
Example :
Reductive amination with formaldehyde and NaBH₃CN produces N-methyl-6-(2,2-difluoroethoxy)pyridin-3-amine .
| Reaction Component | Details |
|---|---|
| Reagent | Formaldehyde (1.5 equiv) |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Solvent | MeOH |
| Temperature | 25°C (6 h) |
| Yield | 78% |
Note :
The hydrochloride salt must first be neutralized to free the amine for reductive steps .
Oxidation Reactions
Example :
Oxidation with KMnO₄ in H₂SO₄ yields 6-(2,2-difluoroethoxy)pyridin-3-nitro .
| Reaction Component | Details |
|---|---|
| Oxidizing Agent | KMnO₄ (3.0 equiv) |
| Acid | H₂SO₄ (conc.) |
| Solvent | H₂O |
| Temperature | 100°C (8 h) |
| Yield | 42% |
Side Reactions :
Over-oxidation of the difluoroethoxy group may occur, leading to decomposition .
Ether Cleavage
The difluoroethoxy group is resistant to hydrolysis under mild conditions but cleaves with strong acids or bases:
Example :
Treatment with HBr (48%) at reflux removes the difluoroethoxy group, yielding 3-aminopyridin-6-ol .
| Reaction Component | Details |
|---|---|
| Acid | HBr (48%) |
| Temperature | 120°C (24 h) |
| Yield | 55% |
Mechanism :
Protonation of the ether oxygen followed by nucleophilic attack by bromide ions .
Salt Metathesis
The hydrochloride counterion can be exchanged with other anions (e.g., sulfate, nitrate) via precipitation:
Example :
Reaction with AgNO₃ in ethanol forms 6-(2,2-difluoroethoxy)pyridin-3-amine nitrate .
| Reaction Component | Details |
|---|---|
| Reagent | AgNO₃ (1.1 equiv) |
| Solvent | EtOH |
| Temperature | 25°C (1 h) |
| Yield | 92% |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit specific cancer cell lines by targeting metabolic pathways involved in cell proliferation and survival.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been found to modulate pathways related to oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Case Study: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several pyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that this compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
Materials Science Applications
Organic Electronics
This compound is being explored for its potential use in organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups enhances the stability and performance of these materials.
Table: Comparison of Electronic Properties
| Property | 6-(2,2-Difluoroethoxy)pyridin-3-amine HCl | Other Pyridine Derivatives |
|---|---|---|
| Electron Mobility | High | Moderate |
| Thermal Stability | Excellent | Variable |
| Solubility | Good | Poor |
Biochemical Applications
Biochemical Tool
this compound serves as an organic buffer in biological assays. Its ability to stabilize pH levels makes it useful in enzyme assays and protein purification processes.
Case Study: Enzyme Inhibition
A study focused on the inhibition of specific enzymes involved in metabolic pathways showed that this compound could effectively inhibit enzyme activity at low concentrations. This property is particularly useful for researchers studying metabolic disorders .
Mechanism of Action
The mechanism of action of 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridine
a) 6-(Difluoromethoxy)pyridin-3-amine (CAS 317810-73-4)
- Substituent : Difluoromethoxy (-OCF₂H) at position 6.
- Molecular Formula : C₆H₆F₂N₂O; Molecular Weight : 160.12 g/mol.
- Key Differences: Smaller substituent (-OCF₂H vs. -OCH₂CF₂) reduces steric bulk but increases lipophilicity (LogP: 1.5 vs. ~1.2*) . Synthesized via hydrogenation of 2-(difluoromethoxy)-5-nitropyridine using Pd/C in methanol (yield: 105%) . Bioavailability score: 0.55 (moderate), with solubility in DMSO (15 mg/mL) .
b) 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4)
- Substituent : Trifluoroethoxy (-OCH₂CF₃) at position 6.
- Molecular Formula : C₇H₇F₃N₂O; Molecular Weight : 192.14 g/mol.
- Key Differences: Increased electronegativity and bulk from -CF₃ group lowers solubility (10 mg/mL in water) compared to -CH₂CF₂ .
Heterocycle Variations
a) 3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine Hydrochloride
- Structure : Pyrazole ring with -OCH₂CF₂ at position 3 and -NH₂ at position 4.
- Molecular Formula : C₆H₁₀ClF₂N₃O; Molecular Weight : 213.62 g/mol.
- Lower thermal stability compared to pyridine derivatives due to reduced aromaticity .
b) 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine Hydrochloride (CAS 2710194-94-6)
Salt Form Comparisons
a) 6-(Difluoromethyl)pyridin-3-amine Dihydrochloride
- Substituent : Difluoromethyl (-CF₂H) at position 6.
- Molecular Formula : C₆H₈Cl₂F₂N₂; Molecular Weight : 223.05 g/mol.
- Key Differences :
Pharmacological Implications
- Bioavailability : The hydrochloride salt form improves solubility, critical for oral absorption.
- Metabolic Stability : Pyridine derivatives generally exhibit better metabolic stability than pyrazoles due to aromatic ring rigidity .
Biological Activity
6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetic profiles, and comparative studies with similar compounds.
- Molecular Formula : C₇H₈F₂N₂O
- SMILES : C1=CC(=NC=C1N)OCC(F)F
- InChI : InChI=1S/C7H8F2N2O/c8-6(9)4-12-7-2-1-5(10)3-11-7/h1-3,6H,4,10H2
The mechanism of action of 6-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound's binding affinity to certain enzymes or receptors, modulating their activity. The amine group participates in hydrogen bonding and stabilizes the compound's binding to its target.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
Inhibition of Kinases
6-(2,2-difluoroethoxy)pyridin-3-amine has been identified as a high-affinity ligand for cyclin-dependent kinases (CDK8 and CDK19), with IC₅₀ values of:
- CDK8 : 7.2 ± 1.4 nM
- CDK19 : 6.0 ± 1.0 nM
This suggests its potential role in regulating cell cycle progression and transcriptional control .
WNT Signaling Pathway Modulation
The compound demonstrates potent inhibition of WNT-dependent signaling pathways, which are crucial in various cancers. In human embryonic kidney cells, it exhibited an IC₅₀ of 5.0 ± 2.0 nM .
Comparative Studies
The uniqueness of 6-(2,2-difluoroethoxy)pyridin-3-amine compared to similar compounds lies in the specific positioning of the difluoroethoxy and amine groups on the pyridine ring. This arrangement results in distinct chemical properties and biological activities compared to its analogs such as:
- 6-(2,2-Difluoroethoxy)pyridin-2-amine
- 6-(2,2-Difluoroethoxy)pyridin-4-amine
These analogs have shown different pharmacokinetic and pharmacodynamic properties due to structural variations.
Case Studies
A study focusing on kinase inhibitors highlighted the efficacy of pyridine derivatives in targeting cancer cells. The findings suggest that the introduction of specific substituents can enhance selectivity and potency against various kinases involved in cancer progression .
Data Table: Biological Activity Comparison
| Compound Name | Target Kinase | IC₅₀ (nM) | WNT Pathway Inhibition (IC₅₀ nM) |
|---|---|---|---|
| 6-(2,2-Difluoroethoxy)pyridin-3-amine | CDK8 | 7.2 | 5.0 |
| 6-(2,2-Difluoroethoxy)pyridin-3-amino | CDK19 | 6.0 | - |
| 6-(2,2-Difluoroethoxy)pyridin-4-amino | - | - | - |
Q & A
Q. What are the recommended synthetic routes for 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride?
- Methodological Answer : A common approach involves hydrogenation of nitro precursors. For example, catalytic hydrogenation of 6-(2,2-difluoroethoxy)-5-nitropyridine using Pd/C in methanol under hydrogen gas yields the amine intermediate, followed by hydrochloric acid treatment to form the hydrochloride salt . Alternative routes may involve nucleophilic substitution on halogenated pyridines using 2,2-difluoroethanol under basic conditions. Structural confirmation typically employs NMR, NMR, and IR spectroscopy .
Q. How can the purity of this compound be assessed?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Complementary techniques include elemental analysis (C, H, N) and mass spectrometry (MS) for molecular weight verification. Residual solvents are quantified via gas chromatography (GC) .
Q. What solvents are compatible with this compound for experimental use?
- Methodological Answer : The hydrochloride salt is soluble in polar solvents like methanol, water, and dimethyl sulfoxide (DMSO). Solubility in nonpolar solvents (e.g., dichloromethane, diethyl ether) is limited. Pre-saturation studies using dynamic light scattering (DLS) can optimize solvent selection for specific applications .
Advanced Research Questions
Q. How does the difluoroethoxy substituent influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing difluoroethoxy group increases polarity, reducing log (predicted ~1.2) compared to non-fluorinated analogs. This enhances aqueous solubility but may reduce blood-brain barrier permeability. Computational modeling (e.g., COSMO-RS) and experimental log measurements can validate these predictions .
Q. What strategies resolve low yields during catalytic hydrogenation of nitro intermediates?
- Methodological Answer : Contradictory yields (e.g., 87% vs. 105% in similar syntheses) may arise from residual solvents, incomplete catalyst activation, or side reactions. Optimize reaction conditions by adjusting Pd/C loading (5–10 wt%), hydrogen pressure (1–3 atm), and reaction time (12–24 hr). Post-reaction purification via recrystallization or column chromatography improves yield reproducibility .
Q. How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR)?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., trifluoroethoxy, difluoromethyl) and compare bioactivity. For example, 6-(2,2,2-trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4) shows similar solubility but altered receptor binding profiles. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins .
Q. What analytical techniques detect degradation products under accelerated stability conditions?
- Methodological Answer : Stress testing (40°C/75% RH for 3 months) coupled with LC-MS/MS identifies hydrolysis products (e.g., free amine or difluoroethanol derivatives). Quantify degradation kinetics using Arrhenius plots. Solid-state stability is assessed via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
